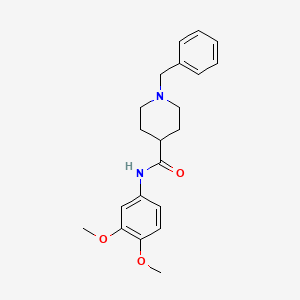![molecular formula C20H24N2O4 B6084185 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B6084185.png)
3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as 25I-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine family. It is a derivative of the 2C family of phenethylamines and was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, 25I-NBOMe has also been the subject of scientific research, particularly in the fields of neuroscience and pharmacology.
作用机制
3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is widely distributed throughout the brain and is believed to play a key role in the regulation of mood, cognition, and perception. When 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide binds to the 5-HT2A receptor, it causes a cascade of intracellular signaling events that ultimately lead to the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide are not well understood, but some studies suggest that it may cause changes in brain activity and neurotransmitter levels. It has been shown to increase levels of the neurotransmitter glutamate in the prefrontal cortex, which is involved in cognition and decision-making. It may also affect the levels of other neurotransmitters such as dopamine and serotonin, which are involved in mood and motivation.
实验室实验的优点和局限性
One of the primary advantages of using 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the mechanisms of action of hallucinogens and their effects on the brain. However, there are also some limitations to using 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide in lab experiments. For example, it is a relatively new drug and its long-term effects on the brain and body are not well understood. Additionally, its use as a recreational drug may complicate the interpretation of results.
未来方向
There are several future directions for research on 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the use of 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide as a tool to study the neural mechanisms of consciousness and perception. Finally, there is a need for more research on the long-term effects of 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide on the brain and body, particularly in the context of its use as a recreational drug.
合成方法
The synthesis of 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide involves the reaction of 2,5-dimethoxyphenethylamine with 4-(4-morpholinylmethyl)benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting intermediate is then treated with iodine monochloride to produce the final product, 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide.
科学研究应用
One of the primary applications of 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide in scientific research is its use as a tool to study the mechanisms of action of hallucinogens. It is a potent agonist of the 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of many psychedelics. By studying the effects of 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide on this receptor, researchers can gain insights into the neural mechanisms of hallucinations and altered states of consciousness.
属性
IUPAC Name |
3,5-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-18-11-16(12-19(13-18)25-2)20(23)21-17-5-3-15(4-6-17)14-22-7-9-26-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLMXPKPMICLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6084107.png)
![2-(2-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B6084115.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B6084139.png)


![1-cyclohexyl-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084156.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B6084163.png)
![5-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6084168.png)
![2-chloro-N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-fluorobenzamide](/img/structure/B6084175.png)
![1-{4-[(dimethylamino)sulfonyl]phenyl}-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6084181.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6084196.png)
![N-(3,4-dimethylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6084204.png)
![4-(4-isopropoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6084211.png)